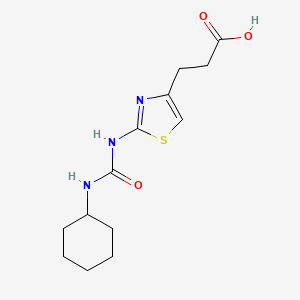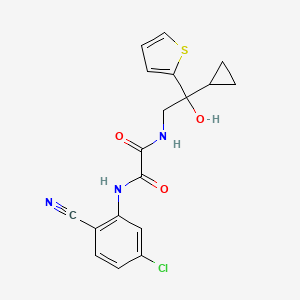
N-(3-fluoro-4-morpholinophenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluoro-4-morpholinophenyl)pentanamide” is a chemical compound with the molecular formula C15H21FN2O2 and a molecular weight of 280.34 . It is an important intermediate in the synthesis of certain pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This is followed by the reduction of its nitro group with Fe/NH4Cl . Another method involves the reaction of methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is subsequently converted to "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” has been elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions to form new compounds. For instance, it can react with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates to produce a series of new sulfonamides and carbamates, respectively .Aplicaciones Científicas De Investigación
Biochemical Applications
N-(3-fluoro-4-morpholinophenyl)pentanamide and its derivatives have been explored for their biochemical properties and applications. For instance, studies on differential polarized phase fluorometry have utilized related compounds to investigate depolarizing rotations in lipid bilayers, offering insights into the behavior of fluorophores within biological membranes (Lakowicz, Prendergast, & Hogen, 1979). Such research contributes to our understanding of membrane dynamics and the function of embedded molecules.
Molecular Biology Applications
In molecular biology, morpholino oligomers , a category to which this compound is related, have shown promise in modulating gene expression . Studies have demonstrated the potential of these compounds in dystrophin restoration for Duchenne muscular dystrophy patients through systemic phosphorodiamidate morpholino oligomer treatment, highlighting their therapeutic applications in genetic disorders (Çırak et al., 2011).
Pharmacological Applications
Pharmacologically, certain derivatives have been evaluated for their efficacy in cancer treatment, with synthesis research aiming at producing potent molecules for therapeutic use. A study on the synthesis of a key intermediate of atorvastatin showcases the pharmaceutical synthesis applications of compounds within this chemical family (Zhou Kai, 2010). Additionally, lysosome-targetable fluorescent probes for imaging trivalent cations in living cells have been developed using morpholine-type naphthalimide chemsensors, indicating the utility of these compounds in cellular imaging and diagnostics (Ye et al., 2019).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “N-(3-fluoro-4-morpholinophenyl)pentanamide” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Propiedades
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYZBMBIOMIRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2775503.png)

![N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2775510.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2775511.png)
![N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)

![5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2775517.png)
![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)


![N-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2775522.png)
